molecular formula C9H13ClN2OS B6298599 N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl CAS No. 2304583-91-1

N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl

Cat. No.: B6298599
CAS No.: 2304583-91-1
M. Wt: 232.73 g/mol
InChI Key: QYBGGDJRWPOJAE-UHFFFAOYSA-N
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Description

N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl is a chemical compound with the molecular formula C9H13ClN2OS. It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has shown potential in several scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl typically involves the reaction of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified through crystallization or other suitable methods to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thienopyridine derivatives.

Scientific Research Applications

N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit platelet aggregation by binding to the P2Y12 receptor, similar to other thienopyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl is unique due to its specific structural features and potential applications. Unlike prasugrel and clopidogrel, which are primarily used as antiplatelet agents, this compound has broader applications in chemistry, biology, and industry.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.ClH/c1-6(12)11-9-4-7-2-3-10-5-8(7)13-9;/h4,10H,2-3,5H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBGGDJRWPOJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(S1)CNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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